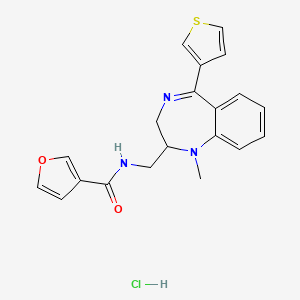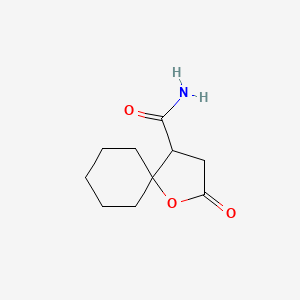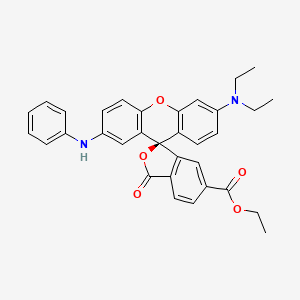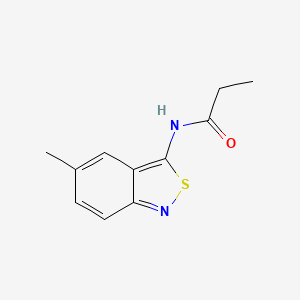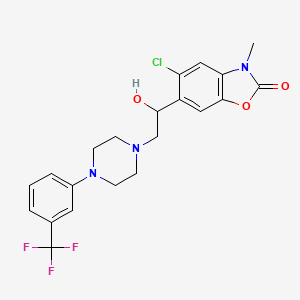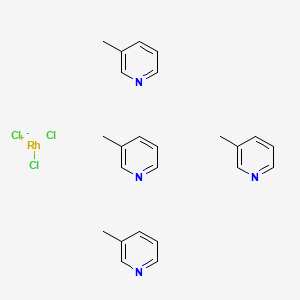
Rhodium(1+), dichlorotetrakis(3-picoline)-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhodium(1+), dichlorotetrakis(3-picoline)-, chloride is a coordination complex that features rhodium in a +1 oxidation state. This compound is characterized by the presence of four 3-picoline ligands and two chloride ions. The 3-picoline ligands are derivatives of pyridine, where the methyl group is attached to the third position of the pyridine ring. This compound is of significant interest in the field of coordination chemistry due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rhodium(1+), dichlorotetrakis(3-picoline)-, chloride typically involves the reaction of rhodium chloride with 3-picoline in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The general reaction can be represented as follows:
RhCl3+4C6H7N→Rh(C6H7N)4Cl2+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and concentration of reactants, to achieve high yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Rhodium(1+), dichlorotetrakis(3-picoline)-, chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of rhodium.
Reduction: It can be reduced to lower oxidation states or even to metallic rhodium.
Substitution: The 3-picoline ligands can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are commonly used.
Substitution: Ligand substitution reactions often involve the use of other nitrogen-containing ligands or phosphines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state rhodium complexes, while reduction may produce metallic rhodium or lower oxidation state complexes.
Scientific Research Applications
Rhodium(1+), dichlorotetrakis(3-picoline)-, chloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and carbon-carbon bond formation.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and other cellular components.
Industry: It is used in the production of fine chemicals and pharmaceuticals, as well as in materials science for the development of advanced materials.
Mechanism of Action
The mechanism of action of Rhodium(1+), dichlorotetrakis(3-picoline)-, chloride involves its interaction with various molecular targets. The 3-picoline ligands facilitate the coordination of the rhodium center to substrates, enabling catalytic activity. The compound can activate molecular oxygen, hydrogen, and other small molecules, facilitating their incorporation into organic substrates. The pathways involved in these reactions often include oxidative addition, reductive elimination, and migratory insertion steps.
Comparison with Similar Compounds
Similar Compounds
- Rhodium(1+), dichlorotetrakis(2-methylpyridine)-, chloride
- Rhodium(1+), dichlorotetrakis(4-picoline)-, chloride
- Rhodium(1+), dichlorotetrakis(pyridine)-, chloride
Uniqueness
Rhodium(1+), dichlorotetrakis(3-picoline)-, chloride is unique due to the specific positioning of the methyl group on the 3-picoline ligands. This positioning can influence the electronic and steric properties of the complex, affecting its reactivity and selectivity in catalytic processes. Compared to its analogs with 2-methylpyridine or 4-picoline ligands, the 3-picoline derivative may exhibit different catalytic behaviors and interaction patterns with substrates.
Properties
CAS No. |
97348-99-7 |
|---|---|
Molecular Formula |
C24H28Cl3N4Rh |
Molecular Weight |
581.8 g/mol |
IUPAC Name |
dichlororhodium(1+);3-methylpyridine;chloride |
InChI |
InChI=1S/4C6H7N.3ClH.Rh/c4*1-6-3-2-4-7-5-6;;;;/h4*2-5H,1H3;3*1H;/q;;;;;;;+3/p-3 |
InChI Key |
OBHNFIXJCXKEOX-UHFFFAOYSA-K |
Canonical SMILES |
CC1=CN=CC=C1.CC1=CN=CC=C1.CC1=CN=CC=C1.CC1=CN=CC=C1.[Cl-].Cl[Rh+]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


